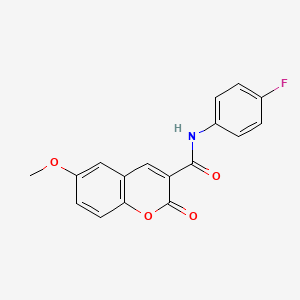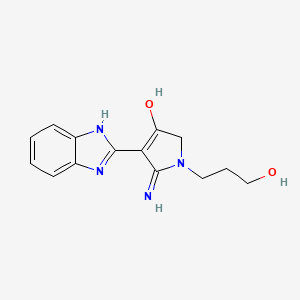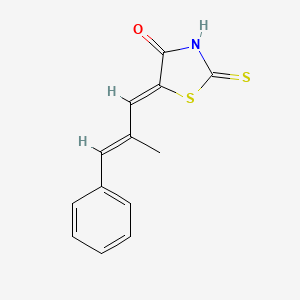![molecular formula C20H24N2OS2 B12137245 2-[(4-tert-butylbenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12137245.png)
2-[(4-tert-butylbenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-oxo-3,5,6-triméthyl-2-[(4-tert-butylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine est un composé organique complexe présentant des applications potentielles dans divers domaines de la recherche scientifique. Ce composé est caractérisé par sa structure unique, qui comprend un noyau thieno[2,3-d]pyrimidin-4(3H)-one substitué par des groupes tert-butylbenzyl et sulfanyl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-oxo-3,5,6-triméthyl-2-[(4-tert-butylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine implique généralement plusieurs étapes. Une méthode courante consiste à faire réagir du chlorure de 4-tert-butylbenzyle avec du sulfure de sodium pour former du sulfure de 4-tert-butylbenzyle. Cet intermédiaire est ensuite mis à réagir avec la 3,5,6-triméthylthieno[2,3-d]pyrimidin-4(3H)-one dans des conditions spécifiques pour obtenir le produit final .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, probablement en raison de ses applications spécialisées et de la complexité de sa synthèse. L’approche générale consisterait à mettre à l’échelle les méthodes de synthèse en laboratoire, à optimiser les conditions de réaction et à garantir la pureté et le rendement grâce à des techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
La 4-oxo-3,5,6-triméthyl-2-[(4-tert-butylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour modifier ses groupes fonctionnels.
Substitution : Le groupe tert-butylbenzyle peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des réactifs nucléophiles comme le méthylate de sodium ou le tert-butylate de potassium sont souvent utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe sulfanyl peut donner des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels à la place du groupe tert-butylbenzyle.
Applications De Recherche Scientifique
La 4-oxo-3,5,6-triméthyl-2-[(4-tert-butylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine a plusieurs applications en recherche scientifique :
Chimie : Utilisée comme élément de construction pour la synthèse de molécules plus complexes.
Médecine : Explorée comme agent thérapeutique potentiel en raison de sa structure unique et de son activité biologique.
Industrie : Utilisée dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme D'action
Le mécanisme d’action de la 4-oxo-3,5,6-triméthyl-2-[(4-tert-butylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe sulfanyl du composé peut interagir avec des enzymes contenant des thiols, ce qui peut inhiber leur activité. De plus, sa structure unique lui permet de se lier à divers récepteurs et protéines, modulant ainsi leur fonction et conduisant aux effets biologiques observés .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-[(4-tert-butylbenzyl)sulfanyl]-3-éthyl-5,6,7,8-tétrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 4-tert-butylbenzyl mercaptan
Unicité
La 4-oxo-3,5,6-triméthyl-2-[(4-tert-butylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine est unique en raison de son motif de substitution spécifique et de la présence de groupes sulfanyl et tert-butylbenzyle
Propriétés
Formule moléculaire |
C20H24N2OS2 |
|---|---|
Poids moléculaire |
372.6 g/mol |
Nom IUPAC |
2-[(4-tert-butylphenyl)methylsulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H24N2OS2/c1-12-13(2)25-17-16(12)18(23)22(6)19(21-17)24-11-14-7-9-15(10-8-14)20(3,4)5/h7-10H,11H2,1-6H3 |
Clé InChI |
OSYMZWCMGCHCKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=C(C=C3)C(C)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137173.png)

![3-{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B12137196.png)

![1-Butyl-3-[2-(dimethylamino)ethyl]urea](/img/structure/B12137211.png)
![[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide](/img/structure/B12137212.png)

![1-(2-Methylpiperidyl)-2-naphtho[2,1-b]furanylethan-1-one](/img/structure/B12137224.png)
![4-chloro-N-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12137228.png)
![2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B12137232.png)
![1-(4-bromophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B12137233.png)
![4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12137241.png)
![methyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12137242.png)
